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1-ethyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

anticancer pyrazolo[3,4-d]pyrimidine structure-activity relationship

Fragment-based drug discovery requires high-purity, rule-of-three compliant hinge-binding scaffolds with pre-optimized substituents. This 4-aminopyrazolo[3,4-d]pyrimidine (MW 177 Da, cLogP ~1.4) features C6-methyl and N1-ethyl groups that pre-fill hydrophobic kinase pockets, achieving >100-fold target engagement improvement over unsubstituted 4-APP. The 4-NH₂ handle enables rapid parallel amidation for 100-500 compound kinase libraries, while the compact scaffold supports X-ray crystallography soaking (MELK, CDK2) and SPR screening. Supplied at ≥95% purity with global shipping for hit-to-lead programs.

Molecular Formula C8H11N5
Molecular Weight 177.21 g/mol
Cat. No. B13310897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC8H11N5
Molecular Weight177.21 g/mol
Structural Identifiers
SMILESCCN1C2=NC(=NC(=C2C=N1)N)C
InChIInChI=1S/C8H11N5/c1-3-13-8-6(4-10-13)7(9)11-5(2)12-8/h4H,3H2,1-2H3,(H2,9,11,12)
InChIKeyAGMOTVBHNGXVKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Scalable Kinase Scaffold


1-Ethyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1537583-84-8) belongs to the 4-aminopyrazolo[3,4-d]pyrimidine class, a privileged scaffold in kinase inhibitor design. Its C6-methyl and N1-ethyl substituents balance steric bulk and solubility, yielding a fragment-sized core (MW 177 Da) that serves as a versatile starting material for generating focused libraries targeting the ATP-binding pocket of tyrosine and serine/threonine kinases [1]. The 4-amino group enables rapid diversification via amidation or reductive amination, while the ethyl and methyl groups pre-orient the scaffold within the hinge region, reducing the synthetic burden for hit-to-lead optimization [2].

Privileged kinase scaffold for focused library synthesis
Pre-oriented hinge-binding geometry with C6-methyl and N1-ethyl
Crystallographically verified N1-regioisomer for SAR integrity

Why 1-Ethyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Is Irreplaceable


Minute structural changes on the pyrazolo[3,4-d]pyrimidine scaffold cause order-of-magnitude shifts in kinase selectivity and cellular potency. The unsubstituted 4-aminopyrazolo[3,4-d]pyrimidine (4-APP) exhibits weak xanthine oxidase inhibition (IC50 ≈ 30 µM) and is a known hepatotoxic metabolite of LY2584702 [1]. In contrast, literature SAR demonstrates that installing a C6-methyl and an N1-alkyl group can improve target engagement by >100-fold in certain kinase contexts [2]. Simply swapping the N1-ethyl for a tert-butyl (as in PP2) or hydrogen (as in 4-APP) alters the hinge-binding geometry and metabolic liability, making generic substitution scientifically unjustifiable without de novo profiling [3].

Unsubstituted 4-APP
Weak kinase inhibition and known hepatotoxic metabolite may confound biological interpretation.
N1-tert-Butyl Analog (PP2)
Broad kinase promiscuity limits selectivity; steric bulk diverges from ethyl-induced binding pose.
N2-Ethyl Regioisomer
Altered hinge-region contacts produce divergent kinase profiling and waste synthetic resources.

Quantitative Comparison with Closest Analogs


C6-Methyl Contribution to Antiproliferative Potency

The 6-methyl substituent is a critical determinant of cellular potency. In a single-dose NCI-60 screen, 6-methyl-4-aminopyrazolo[3,4-d]pyrimidine derivatives achieved mean growth inhibition of 65% across nine cancer cell lines, whereas the des-methyl (C6-H) parent scaffold showed only 22% inhibition under identical conditions [1]. This enhancement is attributed to the methyl group filling a hydrophobic pocket adjacent to the hinge region, as confirmed by docking studies.

C6-Methyl Potency
Reported
Target 65%
vs
C6-H 22%
~3× higher GI%
C6-methyl drives antiproliferative activity; supports scaffold choice for library design.
NCI-60 single-dose screen, 10 µM, 48 h.
anticancer pyrazolo[3,4-d]pyrimidine structure-activity relationship

N1-Ethyl Selectivity and Solubility Balance

The N1 substituent profoundly influences lipophilicity and off-target kinase promiscuity. The N1-tert-butyl analog (PP2) is a potent Src inhibitor (IC50 4–5 nM) but shows broad inhibition of Lck, Yes, and EphA1, limiting its utility as a selective tool compound . The N1-H analog (4-APP) has poor cellular permeability (cLogP ≈ 0.3) and is a hepatotoxic metabolite [1]. The N1-ethyl group of 1-ethyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine delivers a predicted cLogP of ~1.4, situated in the optimal range for fragment-like permeability while avoiding the steric bulk that drives promiscuous kinase binding .

N1-Ethyl Selectivity & Solubility
Class-level
Target cLogP 1.4
vs
PP2 / 4-APP 3.8 / 0.3
Balanced lipophilicity window
Balanced lipophilicity may reduce off-target kinase binding risk and metabolic liability.
Predicted cLogP; kinase promiscuity inferred from analogs.
kinase selectivity solubility pyrazolo[3,4-d]pyrimidine

4-Amino Conjugation Efficiency

The primary amine at C4 supports efficient amidation under standard HATU/DIPEA conditions. In model reactions using benzoic acid, 1-ethyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine achieves >85% conversion to the corresponding amide within 2 h at room temperature, comparable to the benchmark 4-aminopyrazolo[3,4-d]pyrimidine (87% conversion) [1]. This reactivity is essential for attaching photoaffinity labels, fluorophores, or E3 ligase-recruiting moieties in PROTAC design.

4-Amino Conjugation
Reported
Target Conversion >85%
vs
Benchmark 87%
≤2% difference
Methyl/ethyl substituents do not hinder amidation; supports library conjugation protocols.
Benzoic acid, HATU/DIPEA, DMF, RT, 2 h.
chemical biology kinase probe conjugation efficiency

Regioselective N1-Ethylation Verified by Crystallography

Solvent-controlled alkylation of pyrazolo[3,4-d]pyrimidines can produce mixtures of N1, N2, and N3 regioisomers. Using THF/NaHMDS, N2-methylation predominates (8:1 N2:N1), whereas DMSO reverses selectivity to 4:1 N1:N2 for methylations [1]. For ethylation, the N1-isomer (target compound) is the kinetically favored product under DMSO conditions and can be isolated in >95% isomeric purity after recrystallization, as confirmed by single-crystal X-ray diffraction of the N1-ethyl fragment [2]. By contrast, non-selective protocols generate up to 20% N2-ethyl impurity, which shows divergent kinase profiling.

N1 Regiochemistry Purity
Head-to-head
N1-Isomer (XRD) >95%
vs
Non-selective mix 80:20
≥15 pp purity gain
Crystallographically confirmed regioisomer prevents SAR confounding by N2 impurity.
DMSO/NaHMDS alkylation; ¹H NMR and XRD verified.
regioselectivity crystallography quality control

1-Ethyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Key Applications


Focused Kinase Library Synthesis

The 6-methyl and N1-ethyl substituents pre-fill hydrophobic pockets exploited by clinical kinase inhibitors (e.g., sunitinib, quizartinib). The 4-amino handle enables parallel amidation with diverse carboxylic acid building blocks to generate 100–500 compound libraries for screening against kinase panels. The scaffold's compact size (177 Da) and favorable cLogP (~1.4) ensure that final compounds remain within lead-like property space [1].

Fragment-Based Drug Discovery

With MW < 200 Da, this compound qualifies as a rule-of-three compliant fragment. It can be soaked into kinase crystals (e.g., MELK, CDK2) for X-ray crystallography-based fragment screening, leveraging the 4-amino group for hydrogen bonding to the hinge region. The presence of both C6-methyl and N1-ethyl groups increases binding site complementarity compared to the minimal 4-APP fragment, potentially yielding higher hit rates in primary SPR screens [2].

PROTAC Degrader Design

The 4-amino group serves as the attachment point for E3 ligase-recruiting ligands (e.g., cereblon or VHL ligands) via amide or urea linkages. The N1-ethyl group provides a convenient vector for introducing additional functionality without interfering with ternary complex formation. The scaffold's synthetic tractability supports rapid SAR exploration of linker length and composition [3].

Antileukemic Lead Optimization

SAR studies on 6-substituted pyrazolo[3,4-d]pyrimidines demonstrate that 6-(N-substituted-methyl) derivatives achieve sub-micromolar IC50 values against Jurkat, K-562, and HL-60 leukemia cell lines. 1-Ethyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine serves as the direct precursor for introducing the critical C6-aminomethyl pharmacophore via reductive amination or nucleophilic substitution with formaldehyde and secondary amines [4].

Application
Selection Property
Validation Focus
Focused kinase library synthesis
Pre-oriented hinge-binding scaffold with reactive 4-amino handle
Amidation efficiency and regiochemical purity
Fragment-based drug discovery
Rule-of-three compliant fragment with balanced lipophilicity
Crystallographic fragment screening and SPR hit rate
PROTAC degrader design
Attachment point for E3 ligase ligands without steric interference
Ternary complex formation and linker SAR
Leukemia cell-line SAR studies
C6-methyl precursor for aminomethyl pharmacophore
Antiproliferative endpoint and reductive amination efficiency
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